molecular formula C18H17N B053633 3-Allyl-1-methyl-2-phenylindole CAS No. 121565-56-8

3-Allyl-1-methyl-2-phenylindole

Cat. No.: B053633
CAS No.: 121565-56-8
M. Wt: 247.3 g/mol
InChI Key: PJMZRJFRZNYNQO-UHFFFAOYSA-N
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Description

3-Allyl-1-methyl-2-phenylindole is a chemical compound with the molecular formula C18H17N . It is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm .


Synthesis Analysis

The synthesis of this compound can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of this compound involves an interaction between a substituent on one end of an olefin (a synonym for an alkene) with an allylic substituent on the other end . This interaction results in a type of strain energy known as allylic strain .


Chemical Reactions Analysis

The chemical reactions involving this compound are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .

Scientific Research Applications

  • Catalytic Synthesis Methods :

    • Palladium or ruthenium-catalyzed synthesis processes for 2-phenylindole derivatives have been developed, indicating the utility of these compounds in organic synthesis (Izumi & Yokota, 1992).
    • N-allylation and N-benzylation methods for 2-phenylindole and its condensation with carbonyl compounds are established, expanding the synthetic versatility of these indole derivatives (Obynochnyǐ et al., 1993).
    • Iridium-catalyzed enantioselective allylation, crotylation, and reverse prenylation of substituted isatins, including 3-allyl-3-hydroxy-oxindoles, have been reported, providing access to optically enriched compounds (Itoh, Han, & Krische, 2009).
  • Photorefractive Materials :

    • A derivative of 2-methylindole, 3-[2-(4-nitrophenyl)ethenyl]-1-allyl-2-methylindole, has been studied for its photoconductivity and photorefractivity, indicating potential applications in photorefractive materials (Angelone et al., 2010).
  • Medical and Biological Research :

    • Methoxy-substituted 3-formyl-2-phenylindoles have been found to inhibit tubulin polymerization, suggesting potential as cytostatics in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
    • The reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, related to the colorimetric assay of lipid peroxidation, has analytical applications in biological research (Gérard-Monnier et al., 1998).
    • 3-Phenylindole exhibits antimicrobial activity against fungi and gram-positive bacteria, with potential implications in microbiology and medicine (Hoppe, Kerkenaar, & Sijpesteijn, 1976).

Safety and Hazards

While specific safety and hazard information for 3-Allyl-1-methyl-2-phenylindole is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

The future directions for the study and application of 3-Allyl-1-methyl-2-phenylindole could involve its use in the synthesis of complex indolenines, which are present in a variety of complex natural products and medicinally relevant small molecule structures . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

1-methyl-2-phenyl-3-prop-2-enylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h3-8,10-13H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMZRJFRZNYNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469273
Record name 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121565-56-8
Record name 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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